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Compound of Interest

Compound Name: R1-11

Cat. No.: B12367100

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the proper handling and maintenance of the R1 mouse
embryonic stem (MES) cell line. The following protocols are based on established standards to
ensure the reproducibility and integrity of experimental results.

Cell Line Characteristics

The R1 cell line is a male mouse embryonic stem cell line established from a blastocyst of a
cross between two 129 substrains (129S1/SvimJ and 129X1/SvJ). These cells are pluripotent
and can differentiate into all derivatives of the three primary germ layers. A key characteristic of
R1 cells is their ability to contribute to the germline, making them a valuable tool in the creation
of genetically modified mouse models. It is important to note that the developmental potential
and germline transmission efficiency can be influenced by the passage number.

Data Presentation

For successful culture of R1 mES cells, adherence to specific quantitative parameters is
crucial. The following tables summarize the key data points for media formulation and culture
conditions.

Table 1: R1 mES Cell Complete Growth Medium
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Recommended Product Final
Component .
(Example) Concentration/Volume
Mouse ES Cell Basal Medium ATCC® SCRR-2011 ~80-85%
Fetal Bovine Serum (FBS) ATCC® 30-2020 15%
Penicillin-Streptomycin ATCC® 30-2300 1X
Dimethylsulfoxide (DMSOQO) ATCC® 4-X For cryopreservation (5-10%)

Table 2: Feeder Cell and R1 mES Cell Seeding Densities

Cell Type Seeding Density
Mitotically Arrested MEF Feeder Cells ~55,000 cells/cm?
R1 Mouse Embryonic Stem Cells 30,000 - 50,000 cells/cm?

Experimental Protocols

Detailed methodologies for the essential experiments involving R1 mES cell culture are

provided below.

Protocol 1: Preparation of Feeder Layer (Mouse
Embryonic Fibroblasts - MEFs)

Mitotically arrested MEFs are essential for maintaining the pluripotency of R1 mES cells by
providing necessary growth factors and cell-to-cell contact.

Materials:

e Mitotically arrested MEF (CF-1) (e.g., ATCC® SCRC-1040™)
o Complete growth medium for feeder cells

 Tissue culture flasks or plates

Procedure:
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One to two days prior to plating R1 cells, thaw the mitotically arrested MEFs according to the
supplier's instructions.

Plate the MEFs in the desired tissue culture vessel at a density of approximately 55,000
cells/cmz2.

Culture the feeder cells in their recommended complete growth medium.

Incubate at 37°C with 5% CO:2 overnight to allow the cells to attach and form a monolayer.

Protocol 2: Thawing and Culturing R1 mES Cells

Materials:

Cryovial of R1 mES cells

Complete R1 mES cell growth medium (pre-warmed to 37°C)
Prepared feeder layer flasks/plates

Sterile centrifuge tubes

Water bath at 37°C

Procedure:

Rapidly thaw the cryovial of R1 cells by gentle agitation in a 37°C water bath.[1]
Decontaminate the outside of the vial with 70% ethanol.

In a sterile environment, transfer the cell suspension from the vial to a centrifuge tube
containing 9 mL of pre-warmed complete growth medium.

Centrifuge the cell suspension at 125 x g for 5-10 minutes to pellet the cells and remove the
cryoprotectant.[1]

Discard the supernatant and gently resuspend the cell pellet in a small volume (1-2 mL) of
fresh, pre-warmed complete growth medium.
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Count the viable cells using a hemocytometer and trypan blue exclusion.

Seed the R1 cells onto the prepared MEF feeder layer at a density of 30,000 to 50,000
cells/cmz,

Incubate the culture at 37°C with 5% COa-.

Change the medium daily to ensure an adequate supply of nutrients.

Protocol 3: Passaging R1 mES Cells

R1 cells should be subcultured when they reach approximately 80% confluency to maintain

them in the logarithmic growth phase.

Materials:

Trypsin-EDTA solution (0.05% to 0.25%)
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
Complete R1 mES cell growth medium

Prepared feeder layer flasks/plates

Procedure:

Aspirate the spent medium from the culture vessel.

Wash the cell monolayer once with CMF-PBS to remove any residual serum that may inhibit
trypsin activity.

Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer.

Incubate for a few minutes at 37°C, monitoring the cells under a microscope until they begin
to detach.

Gently tap the vessel to dislodge the cells completely.
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Add complete growth medium to inactivate the trypsin. The volume of medium should be at
least equal to the volume of trypsin solution used.

Collect the cell suspension and gently pipette to create a single-cell suspension.

Perform a viable cell count.

Re-plate the cells onto freshly prepared feeder layers at the recommended seeding density.

Protocol 4: Cryopreservation of R1 mES Cells

Materials:

Cryopreservation medium (complete growth medium with 5-10% DMSO)[1]

Cryovials

Cell scraper or trypsin for harvesting

Controlled-rate freezing container
Procedure:
e Harvest the R1 cells as described in the passaging protocol.

o Centrifuge the cell suspension and resuspend the pellet in cold cryopreservation medium at
the desired cell concentration.

» Dispense the cell suspension into labeled cryovials.
e Place the vials in a controlled-rate freezing container and store at -80°C overnight.

» For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to R1 mES cell culture.
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Caption: General experimental workflow for R1 mES cell culture.
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Caption: Simplified LIF/STAT3 signaling pathway for maintaining pluripotency in meS cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. korambiotech.com [korambiotech.com]

« To cite this document: BenchChem. [Application Notes and Protocols for R1 Mouse
Embryonic Stem Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12367100#r1-11-cell-culture-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b12367100?utm_src=pdf-custom-synthesis
http://korambiotech.com/upload/bbs/2/Animal%20Cell%20Guide-Media%20Version_lr_Aug2013rev.pdf
https://www.benchchem.com/product/b12367100#r1-11-cell-culture-protocol
https://www.benchchem.com/product/b12367100#r1-11-cell-culture-protocol
https://www.benchchem.com/product/b12367100#r1-11-cell-culture-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12367100?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

